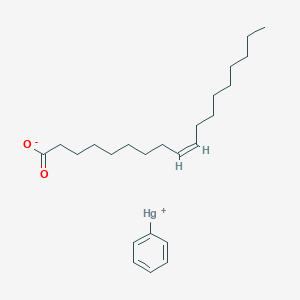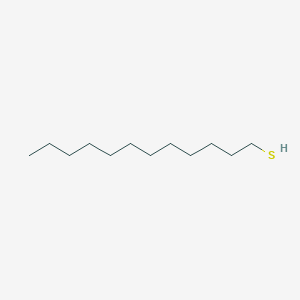
1-苯基-1,2-丙二酮-2-肟
描述
1-Phenyl-1,2-propanedione-2-oxime is a chemical compound that has been studied in various contexts, including its metabolism, photochemical reactions, and synthesis. It is known to be a metabolite of amphetamine and has been synthesized through different methods for research purposes .
Synthesis Analysis
The synthesis of 1-Phenyl-1,2-propanedione-2-oxime and its derivatives has been explored using different starting materials and conditions. For instance, a direct synthesis from lithium 3-(polyfluoroalkyl)-1,3-diketonates using sodium nitrite/acetic acid under mild conditions has been reported . Another synthesis approach involved using 2-methyl-cyclohexan-1,3-dione as a raw material, followed by a series of reactions including trifluoromethanesulfonation, ring-opening, oximing, and etherification .
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,2-propanedione-2-oxime has been determined by X-ray crystallography, providing insights into its conformation and stability . Conformational analysis and theoretical calculations have also been performed to understand the structure and behavior of this compound and its tautomers .
Chemical Reactions Analysis
1-Phenyl-1,2-propanedione-2-oxime undergoes various chemical reactions. It has been shown to metabolize in rat liver homogenates to produce metabolites such as 2-nitro-1-phenylpropane and benzyl alcohol . Photochemical reactions with olefins result in the formation of oxetanes, which is a different outcome compared to similar reactions with other diketones . The reduction patterns of some oximes, including 1-Phenyl-1,2-propanedione-2-oxime, can vary due to the influence of electron-withdrawing substituents or covalent hydration of the C=N bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-1,2-propanedione-2-oxime have been studied through experimental and theoretical methods. Infrared and fluorescence spectra have been recorded and compared with theoretical predictions, providing information on the vibrational frequencies and electronic transitions of the compound and its tautomers . The kinetics and modeling of its hydrogenation have been investigated, revealing the influence of catalyst modification on the reaction rate, enantioselectivity, and regioselectivity .
科学研究应用
结构研究和复合物形成:它与硫脲半胱氨酸酰胺反应形成硫脲半胱酮肟。例如,已经分析了一种名为HPopip的衍生物的晶体结构,显示在碳-碳键方面的单反式构象。使用1-苯基-1,2-丙二酮-2-肟的衍生物合成了一种镍(II)配合物,显示了独特的配位和键距(Bermejo, Castiñeiras, & West, 2001)。
金属离子测定的分析性质:它用于食用油和种子中铜(II)和镍(II)的分光光度测定。这是由于它在特定缓冲介质中与这些金属的颜色反应,可以在不同的吸收波长下测量(Reddy, Prasad, & Reddy, 2003)。
传感膜的开发:使用1-苯基-1,2-丙二酮-2-肟硫脲半胱酮固定在三乙酰纤维素膜上开发了一种用于Cu(II)测定的新型传感膜(光敏膜)。该传感器表现出良好的重复性、再现性和操作寿命,对共存离子的干扰很小(Chamjangali, Soltanpanah, & Goudarzi, 2009)。
肟的还原模式:在电化学研究中显示出不同的还原模式,受取代基团和C-N键的共价水合作用的影响。这揭示了在还原条件下这类化合物行为的复杂性(Çelik, Ludvík, & Zuman, 2007)。
溶剂萃取研究:研究了1-苯基-1,2-丙二酮-2-肟及其铜(II)和镍(II)配合物在水-氯仿体系中的分配平衡,为有机溶剂中的萃取过程和复合物形成提供了见解(Izquierdo, Compañó, & Granados, 1991)。
潜在的镇静活性:用于合成酮肟酯,显示出显著的镇静效果,表明其在制药领域的潜在应用(Kochhar & Williams, 1965)。
催化:基于1-苯基-1,2-丙二酮-2-肟硫脲半胱酮功能化聚苯乙烯树脂的钯配合物在水中被发现对Heck和Suzuki偶联反应具有很高的活性,在无膦条件下(Bakherad et al., 2012)。
光化学反应:它参与与烯烃的光加成反应,形成氧杂环丁烷。这与涉及其他二酮的类似反应形成鲜明对比,突显了它在光化学环境中独特的反应性(Shima, Takeo, Yokoyama, & Yamaguchi, 1977)。
氢化中的区域选择性:对其在铂催化剂上的氢化研究揭示了这类过程的区域选择性,这对于理解有机化学中的催化反应很重要(Nieminen et al., 2007)。
牙科应用的光聚合:它已被研究作为牙科树脂复合材料的光敏剂,显示出改善这类材料物理性能的潜力(Sun & Chae, 2000)。
作用机制
Target of Action
The primary targets of 1-Phenyl-1,2-propanedione-2-oxime are currently not well-defined in the literature. This compound is a derivative of propanedione, which is known to interact with various biological targets. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of 1-Phenyl-1,2-propanedione-2-oxime is not clearly established. As a derivative of propanedione, it may share similar interactions with its targets. The presence of the phenyl group and the oxime moiety could alter its interactions and resulting changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Phenyl-1,2-propanedione-2-oxime. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interactions with its targets .
属性
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINLRNGSGGJJT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051602 | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2-propanedione-2-oxime | |
CAS RN |
119-51-7 | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

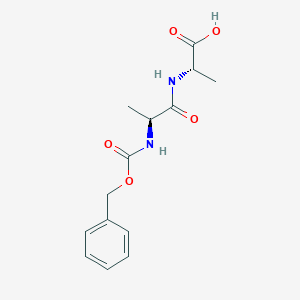
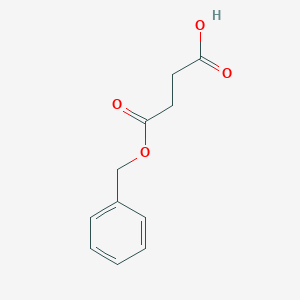
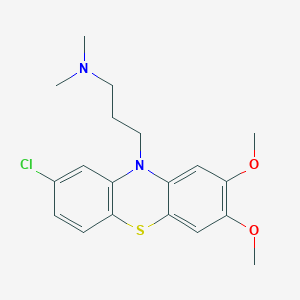
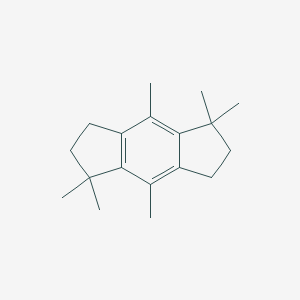
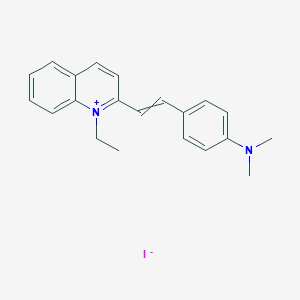
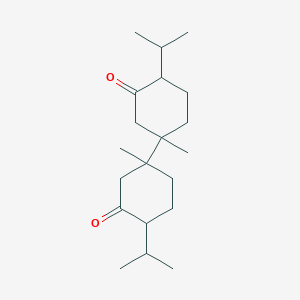
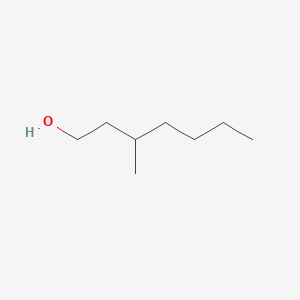
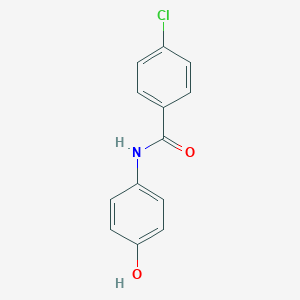
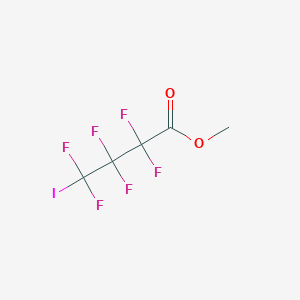
![Benzo[pqr]picene](/img/structure/B93510.png)
